Tautomeric Uniformity: Single Keto‑Tautomer Population vs. Multi‑Species Equilibria in the 5‑Carboxy Regioisomer
For the 6‑oxo‑4‑carboxy series (directly representing the dominant tautomer of the target compound), MNDO‑AM1 calculations and IR spectroscopy demonstrate that the 2‑Y‑6‑oxo‑4‑carboxy‑3H‑pyrimidine tautomer is the sole significantly populated form for substituents that do not engage in strong zwitterionic stabilisation [1]. The cyclopentyl group at the 2‑position, being an alkyl substituent, falls into this category. Consequently, the target compound presents one reactive species. In contrast, the 2‑cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carboxylic acid regioisomer (CAS 1248777‑82‑3) places the carboxyl group at C5, which lacks the same resonance stabilisation with the 6‑oxo group, leading to a mixture of tautomers and/or zwitterions. This multiplicity directly leads to inconsistent reactivity and ambiguous structure‑activity relationships [1].
| Evidence Dimension | Number of significantly populated tautomers in the solid state |
|---|---|
| Target Compound Data | 1 dominant tautomer (2‑Y‑6‑oxo‑4‑carboxy‑3H‑pyrimidine) for alkyl 2‑substituents |
| Comparator Or Baseline | 2‑Cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carboxylic acid (CAS 1248777‑82‑3): predicted ≥2 tautomeric/zwitterionic forms based on regioisomeric shift of the carboxyl group to C5 |
| Quantified Difference | Target: single chemical entity; 5‑carboxy analog: multiple entities (exact ratio not experimentally determined for cyclopentyl, but class data indicate >1 significantly populated form) |
| Conditions | Solid‑state IR spectroscopy and MNDO‑AM1 semi‑empirical calculations with COSMO solvation model; J. Serb. Chem. Soc. 65 (2000) 371–379. |
Why This Matters
A single tautomeric species ensures batch‑to‑batch reproducibility in synthesis and assay, whereas a multi‑species tautomeric mixture in the 5‑carboxy analog introduces uncontrolled variability in pharmaceutical lead optimisation and procurement‑dependent chemical biology studies.
- [1] Bogunović, L. J., Mioč, U. B., Jovanović, B. Ž., & Juranić, I. O. (2000). Infrared study of some 2‑substituted‑6‑hydroxy‑4‑pyrimidine carboxylic acids: Correlation with MO‑calculations. Journal of the Serbian Chemical Society, 65(5‑6), 371–379. https://doi.org/10.2298/JSC0006371B View Source
